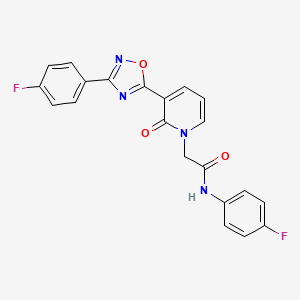
(2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylthiazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N4O2S2 and its molecular weight is 346.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Studies
The compound under discussion is structurally related to various heterocyclic analogs that have been synthesized and characterized to understand their chemical properties and potential applications in scientific research. For instance, the synthesis of isomorphous structures related to this compound, such as methyl- and chloro-substituted heterocyclic analogs, has been explored to adhere to the chlorine-methyl (Cl-Me) exchange rule, which is significant in the study of molecular isomorphism and disorder within crystal structures (Swamy et al., 2013). Similarly, the synthesis, spectral characterization, and docking studies of thiazolyl and thiophene methanone compounds provide insights into their antibacterial activity and potential pharmaceutical applications, further highlighting the versatility of such heterocyclic compounds in drug design and medicinal chemistry (Shahana & Yardily, 2020).
Antimicrobial and Anticancer Properties
Research involving compounds with similar structural motifs has shown promising antimicrobial and anticancer properties. For example, the synthesis of substituted pyrrolidinone derivatives has led to the discovery of compounds with significant biological activities, demonstrating the potential of such molecular frameworks in the development of new therapeutic agents (Urbonavičiūtė et al., 2014). Another study focusing on the synthesis and antibacterial screening of thiazolyl pyrazole and benzoxazole derivatives further emphasizes the antimicrobial potential of these heterocyclic compounds, which could lead to the development of new drugs to combat resistant bacterial strains (Landage et al., 2019).
Drug Design and Molecular Docking
The exploration of heterocyclic compounds in drug design is further exemplified by studies involving the synthesis and molecular docking of compounds for their anticancer and antimicrobial properties. These studies utilize computational tools to predict how the synthesized compounds interact with biological targets, providing valuable insights into their potential efficacy as therapeutic agents (Katariya et al., 2021). This approach is crucial in the early stages of drug development, allowing researchers to screen and optimize compounds before proceeding to more resource-intensive experimental validation.
特性
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-16-11(8-23-9)15(20)19-5-4-10(7-19)13-17-14(21-18-13)12-3-2-6-22-12/h2-3,6,8,10H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSZPMDEVNPYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({4-[(4-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2684765.png)
![N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684766.png)
![(4-methoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2684767.png)
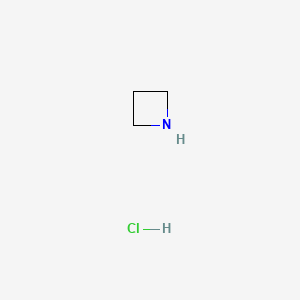

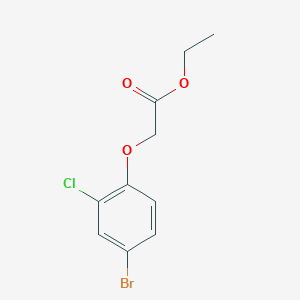
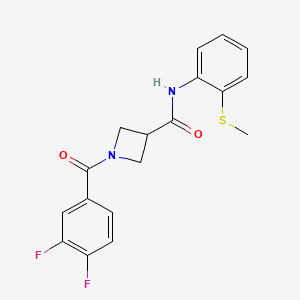
![N-phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2684779.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2684781.png)

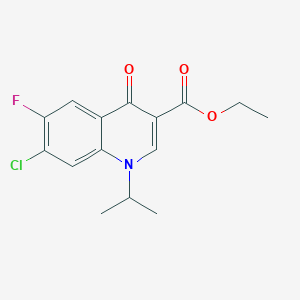
![3-[(Benzyloxy)methyl]oxetane-3-carbonitrile](/img/structure/B2684784.png)
![6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2684785.png)
